molecular formula C17H34O2Si B13252861 2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde

2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde

Cat. No.: B13252861
M. Wt: 298.5 g/mol
InChI Key: JEBLWKBNTLNKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group and a tert-butyldimethylsilyl group attached to a cyclopentyl ring, along with an acetaldehyde functional group. Its molecular formula is C16H30O2Si.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an aldol donor and acceptor in stereocontrolled reactions, facilitating the formation of complex molecular structures . Its unique structure allows it to participate in selective reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is unique due to its combination of a cyclopentyl ring with both tert-butyl and tert-butyldimethylsilyl groups, along with an acetaldehyde functional group. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C17H34O2Si

Molecular Weight

298.5 g/mol

IUPAC Name

2-[2-tert-butyl-1-[tert-butyl(dimethyl)silyl]oxycyclopentyl]acetaldehyde

InChI

InChI=1S/C17H34O2Si/c1-15(2,3)14-10-9-11-17(14,12-13-18)19-20(7,8)16(4,5)6/h13-14H,9-12H2,1-8H3

InChI Key

JEBLWKBNTLNKMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC1(CC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.